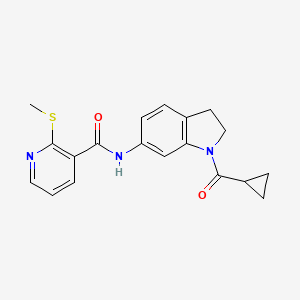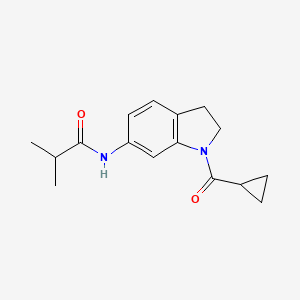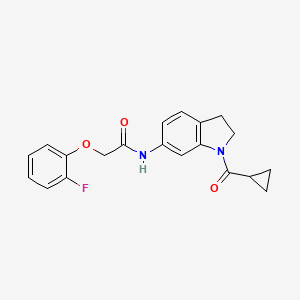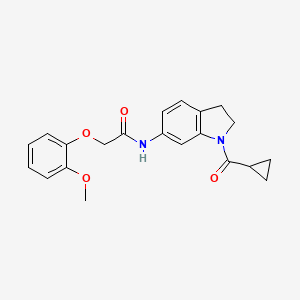
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide, or N-ACM, is an organic compound belonging to the family of indole derivatives. It is a synthetic compound that has been used in a variety of scientific research applications due to its unique chemical properties. N-ACM is a highly potent compound that is capable of modulating various biochemical and physiological processes.
科学研究应用
Neuropeptide Y Y2 Receptor Antagonism
F5098-1000 acts as a novel neuropeptide Y Y2 receptor (Y2) antagonist . Neuropeptide Y (NPY) is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. By inhibiting the binding of peptide YY (PYY) to Y2 receptors, F5098-1000 modulates NPY signaling. It demonstrates high selectivity for Y2 receptors over other NPY receptor subtypes (Y1, Y4, and Y5) . Researchers have explored its potential in treating conditions related to NPY dysregulation.
Central and Peripheral Y2 Receptor Function
In vitro studies have confirmed F5098-1000’s selectivity for Y2 receptors. Autoradiography data in rat brain tissue sections revealed binding sites sensitive to F5098-1000 in regions expressing Y2 receptors (e.g., septum, hypothalamus, hippocampus). Insensitive binding sites were observed in regions expressing Y1 receptors . This information helps establish the role of central and peripheral Y2 receptors in vivo.
Gastrointestinal Function
NPY influences gastrointestinal motility and secretion. F5098-1000’s Y2 receptor antagonism may impact gut function, making it relevant for gastrointestinal disorders. Further studies are needed to explore its effects on gut physiology.
作用机制
Target of Action
The primary target of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide, also known as F5098-1000, is the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological and pathological processes, including regulation of food intake, anxiety, circadian rhythm, and pain perception .
Mode of Action
F5098-1000 acts as an antagonist at the Y2 receptor . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . The compound is highly selective for the Y2 receptor, with more than 100-fold selectivity versus human Y1, Y4, and Y5 receptors .
Biochemical Pathways
Upon binding to the Y2 receptor, F5098-1000 inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in KAN-Ts cells . This indicates that the compound interferes with the G-protein coupled signaling pathway associated with the Y2 receptor .
Pharmacokinetics
After intraperitoneal administration in rats (30 mg/kg), F5098-1000 penetrates into the brain and occupies Y2 receptor binding sites as revealed by ex vivo receptor autoradiography . The maximum concentration (Cmax) in the brain is reached within 30 minutes, indicating rapid absorption and distribution .
Result of Action
The antagonistic action of F5098-1000 at the Y2 receptor can potentially modulate various physiological processes controlled by Neuropeptide Y, such as food intake, anxiety, and pain perception . .
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-11(22)21-8-7-12-3-5-14(10-16(12)21)20-18(23)15-9-13(19)4-6-17(15)24-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGMZCIQGRXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














